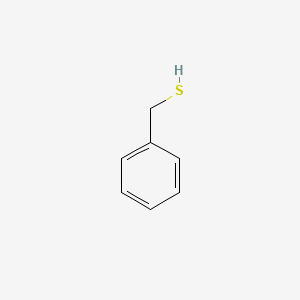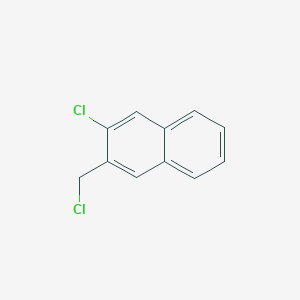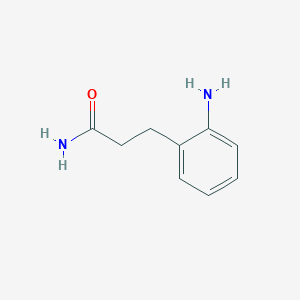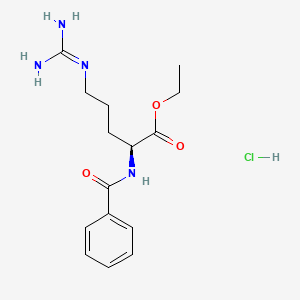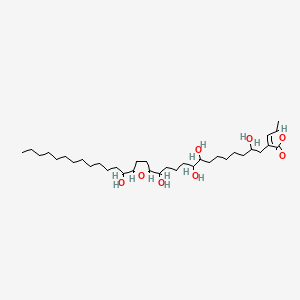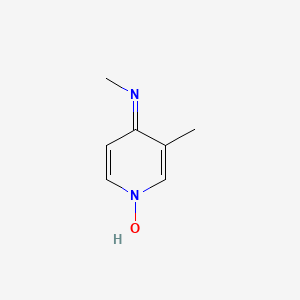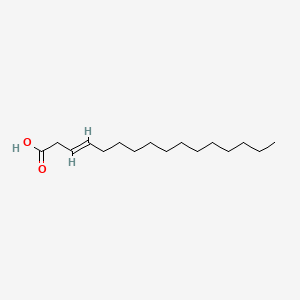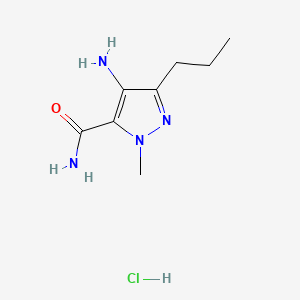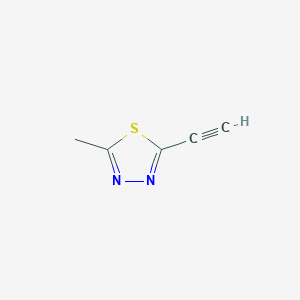
((1R,2R,5R,6R)-6-Hydroxy-4,8-dioxabicyclo(3.3.0)oct-2-yl) nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((1R,2R,5R,6R)-6-Hydroxy-4,8-dioxabicyclo(3.3.0)oct-2-yl) nitrate: is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a nitrate group attached to a bicyclic ring system, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,2R,5R,6R)-6-Hydroxy-4,8-dioxabicyclo(3.3.0)oct-2-yl) nitrate typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the hydroxy group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents such as osmium tetroxide or hydrogen peroxide.
Nitration: The final step involves the nitration of the hydroxy-substituted bicyclic compound. This can be done using nitric acid or a nitrate ester in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrate group to an amine or other reduced forms.
Substitution: The nitrate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine:
Drug Development: Its unique structure makes it a candidate for drug development, particularly in targeting specific biochemical pathways.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which ((1R,2R,5R,6R)-6-Hydroxy-4,8-dioxabicyclo(3.3.0)oct-2-yl) nitrate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitrate group can participate in hydrogen bonding or electrostatic interactions, while the bicyclic structure provides steric hindrance, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- Dimethyl 2,6-pyridinedicarboxylate
- Levalbuterol Related Compound D
Comparison:
- Structural Uniqueness: ((1R,2R,5R,6R)-6-Hydroxy-4,8-dioxabicyclo(3.3.0)oct-2-yl) nitrate has a unique bicyclic structure that distinguishes it from other similar compounds.
- Functional Groups: The presence of both a hydroxy group and a nitrate group provides unique reactivity compared to compounds with only one of these groups.
- Applications: While similar compounds may have applications in catalysis or drug development, the specific combination of functional groups in this compound offers distinct advantages in certain reactions and applications.
Propriétés
Numéro CAS |
16908-90-0 |
|---|---|
Formule moléculaire |
C6H9NO6 |
Poids moléculaire |
191.14 g/mol |
Nom IUPAC |
[(3R,3aR,6R,6aS)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate |
InChI |
InChI=1S/C6H9NO6/c8-3-1-11-6-4(13-7(9)10)2-12-5(3)6/h3-6,8H,1-2H2/t3-,4-,5-,6-/m1/s1 |
Clé InChI |
YWXYYJSYQOXTPL-KVTDHHQDSA-N |
SMILES |
C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O |
SMILES isomérique |
C1[C@H]([C@@H]2[C@H](O1)[C@@H](CO2)O[N+](=O)[O-])O |
SMILES canonique |
C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


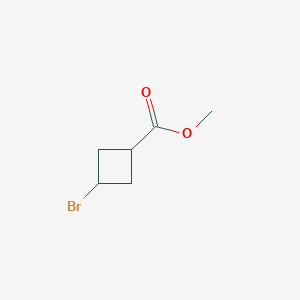
![Fmoc-3-Fluoroalanine-2-[d]](/img/structure/B3419991.png)
